molecular formula C11H13N3O B13867090 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine

3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B13867090
M. Wt: 203.24 g/mol
InChI Key: LLEGFWYFRIVUSN-UHFFFAOYSA-N
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Description

3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methoxy group, and a fused pyrazolo-pyridine ring system. The presence of these functional groups and the fused ring system makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which undergoes a Friedel–Crafts-type alkylation/cyclization to afford the desired pyrazolo[3,4-b]pyridine analogues . Another approach involves the use of diethyl ethoxy methylenemalonate with 5-aminopyrazole, which is a general and extensible method for constructing this heterocyclic system .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), has been evaluated for its efficiency in synthesizing pyrazolo[3,4-b]pyridine derivatives. This method offers advantages such as low cost, non-toxicity, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the methoxy or cyclobutyl groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which includes a cyclobutyl group and a methoxy group. These functional groups contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H13N3O/c1-15-8-5-6-12-11-9(8)10(13-14-11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13,14)

InChI Key

LLEGFWYFRIVUSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC2=NNC(=C12)C3CCC3

Origin of Product

United States

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